molecular formula C21H17N3O2 B11436149 N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436149
M. Wt: 343.4 g/mol
InChI Key: TVEVIEDOKXYEJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and an imidazo[1,2-a]pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is crucial for its anticancer activity, as it disrupts the normal cell division process in cancer cells.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent anticancer properties.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17N3O2/c1-14-7-10-19-23-20(15-5-3-2-4-6-15)21(24(19)12-14)22-16-8-9-17-18(11-16)26-13-25-17/h2-12,22H,13H2,1H3

InChI Key

TVEVIEDOKXYEJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C=C1

Origin of Product

United States

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